molecular formula C13H15NO6 B7889002 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid

3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid

Cat. No.: B7889002
M. Wt: 281.26 g/mol
InChI Key: MFFFBNAPQRDRQW-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety, a methoxy ester at the 4-position, and a free carboxylic acid. This compound is primarily utilized in peptide synthesis, where the Cbz group serves as a temporary protective group for amines, removable via catalytic hydrogenation. Its methoxy ester enhances solubility in organic solvents, facilitating reactions in non-polar environments . The compound’s stereochemistry (e.g., (3S)-configuration in related analogs) is critical for its role in constructing biologically active peptides or enzyme inhibitors .

Properties

IUPAC Name

4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFFBNAPQRDRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid typically involves the protection of the amino group of aspartic acid followed by esterification. One common method includes the use of benzyl chloroformate to protect the amino group, forming a benzyloxycarbonyl (Cbz) derivative. The methoxy group is introduced through methylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during peptide synthesis, preventing unwanted side reactions. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural Variations and Protecting Groups

The table below highlights key structural differences and similarities with related compounds:

Compound Name Protecting Group Substituents Molecular Weight Key Applications CAS No./Reference
3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid Cbz Methoxy ester, carboxylic acid 357.36 (est.) Peptide synthesis Related to
(R)-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid Cbz, benzyloxy Benzyloxy ester, carboxylic acid 357.36 Not specified 81440-35-9
4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid None 4-Methoxybenzylamide, carboxylic acid 237.26 Potential biological studies BBB/844
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid BOC Methoxy ester, carboxylic acid 341.37 Chiral synthesis 157355-81-2
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid Ethoxycarbonyl Thienyl, phenyl, methyl substituents 387.44 Not specified N/A

Key Observations:

  • Protecting Groups: The Cbz group in the target compound contrasts with the tert-butoxycarbonyl (BOC) group in its analog (157355-81-2). While Cbz is cleaved via hydrogenolysis, BOC requires acidic conditions (e.g., trifluoroacetic acid), impacting synthetic strategies .
  • Substituent Effects: The methoxy ester in the target compound improves solubility compared to benzyloxy esters (e.g., 81440-35-9) but may reduce stability under basic conditions .

Physicochemical Properties and Reactivity

  • Solubility: The methoxy ester in the target compound enhances solubility in polar aprotic solvents (e.g., DMF or THF) compared to analogs with bulkier esters (e.g., benzyloxy in ).
  • Stability: The Cbz group is stable under mild acidic/basic conditions but susceptible to hydrogenolysis. In contrast, the 4-methoxybenzylamide group in BBB/844 lacks a protective group, making it prone to oxidation or nucleophilic attack .
  • Biological Relevance: Analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid (from ) are designed for metal coordination and biological activity studies, whereas the target compound is tailored for synthetic utility.

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid (commonly referred to as Cbz-Asp(OMe)-OH) is a synthetic amino acid derivative with potential applications in medicinal chemistry and biochemistry. Its structure features a benzyloxycarbonyl protecting group, a methoxy group, and a keto functionality, which contribute to its unique biological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H23NO7
Molecular Weight341.36 g/mol
CAS Number210471-09-3
Boiling PointNot specified
SolubilityHigh GI absorption
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Synthesis

The synthesis of Cbz-Asp(OMe)-OH typically involves the protection of the amino group of aspartic acid using benzyl chloroformate, followed by methylation to introduce the methoxy group. The resulting compound serves as an intermediate in peptide synthesis and other organic reactions .

Biological Activity

Research has demonstrated that Cbz-Asp(OMe)-OH exhibits various biological activities, including:

  • Antifibrotic Activity : Studies indicate that derivatives of aspartic acid, including Cbz-Asp(OMe)-OH, show significant inhibitory effects on collagen synthesis in liver fibrosis models. In vitro tests revealed inhibition rates ranging from 66.72% to 97.44%, outperforming traditional compounds like EGCG (36.46% inhibition) in liver fibrosis models .
  • Mechanism of Action : The compound's mechanism involves interaction with specific cellular pathways, particularly inhibiting TGFβ1-induced activation of hepatic stellate cells (LX-2 cells). This inhibition correlates with reduced expression of fibrosis markers such as COL1A1 and α-SMA, suggesting its potential in treating liver fibrosis through modulation of the IKKβ-NF-κB signaling pathway .
  • Peptide Synthesis : Due to its protective benzyloxycarbonyl group, Cbz-Asp(OMe)-OH is utilized in peptide synthesis, allowing for selective reactions without undesired side reactions that commonly occur with free amino groups.

Case Studies

Several studies have highlighted the biological efficacy of Cbz-Asp(OMe)-OH:

  • Study on Liver Fibrosis : In a controlled experiment using LX-2 cells stimulated with TGFβ1, treatment with Cbz-Asp(OMe)-OH resulted in a significant decrease in fibronectin and COL1A1 protein levels, indicating its antifibrotic potential .
  • In Vitro Evaluation : In vitro assays demonstrated that the compound effectively inhibited collagen synthesis and cellular activation associated with fibrosis, suggesting its role as a therapeutic agent for liver diseases .

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